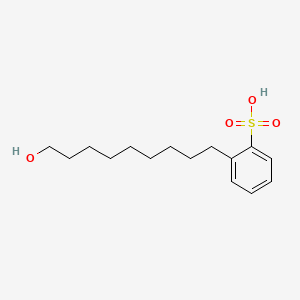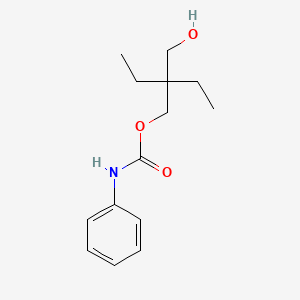
1,3-Propanediol, 2,2-diethyl-, monocarbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-diethyl-, monocarbanilate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of 1,3-propanediol, where the hydrogen atoms on the carbon atoms are replaced by diethyl groups and a monocarbanilate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, monocarbanilate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with diethyl carbonate in the presence of a base, followed by the addition of phenyl isocyanate to form the monocarbanilate derivative. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, monocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the monocarbanilate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Propanediol, 2,2-diethyl-, monocarbanilate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, monocarbanilate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
1,3-Propanediol, 2,2-diethyl-, monocarbanilate can be compared with other similar compounds such as:
1,3-Propanediol, 2,2-diethyl-: Lacks the monocarbanilate group, resulting in different chemical and biological properties.
1,3-Propanediol, 2,2-dimethyl-, monocarbanilate: Similar structure but with methyl groups instead of diethyl groups, leading to variations in reactivity and applications.
1,3-Propanediol, 2,2-diethyl-, dicarbanilate: Contains two carbanilate groups, which may enhance its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
25451-67-6 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
[2-ethyl-2-(hydroxymethyl)butyl] N-phenylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-14(4-2,10-16)11-18-13(17)15-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17) |
InChIキー |
DDIKSWFSVQZAAC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CO)COC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


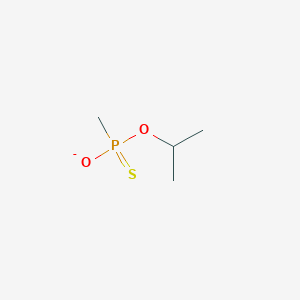
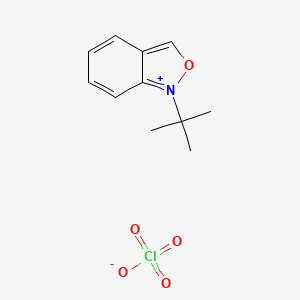
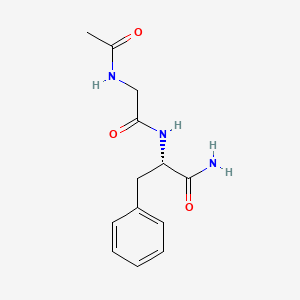
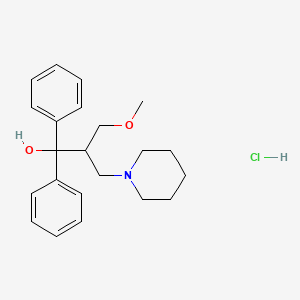

![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)

![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
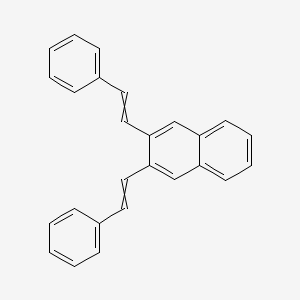

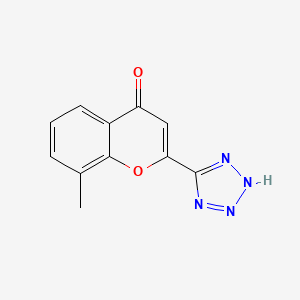
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
